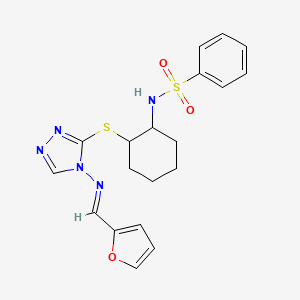

(E)-N-(2-((4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazol-3-yl)thio)cyclohexyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

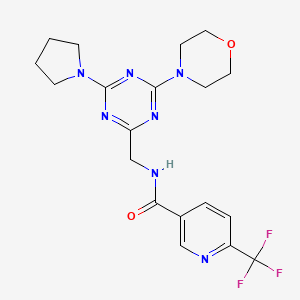

The compound incorporates a benzenesulfonamide group, known for its varied applications in medicinal chemistry due to its involvement in inhibiting carbonic anhydrase enzymes. The specific structure indicated suggests a complex synthesis that might involve the condensation of sulfadiazine with aldehydes or ketones in the presence of thiols or amines, leading to a triazole ring formation.

Synthesis Analysis

Synthesis of similar sulfonamide compounds often involves cascade reactions, such as gold(I)-catalyzed oxidations and migrations, to introduce furan and triazole moieties into the sulfonamide scaffold (Wang et al., 2014). These methodologies could potentially be adapted for the synthesis of the compound , taking into account the specific substituents and the desired (E)-configuration.

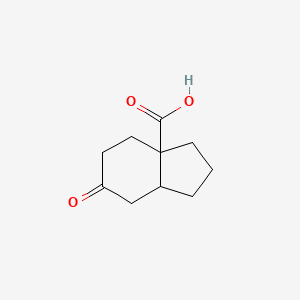

Molecular Structure Analysis

The molecular structure of sulfonamide compounds with triazole rings has been extensively studied through computational and crystallographic methods. These studies reveal how substituents on the benzenesulfonamide core and the triazole ring affect the molecule's overall conformation and its interaction with biological targets (Nocentini et al., 2016). The electronic structure, UV–Vis, and wave function analyses provide insights into the compound's chemical behavior and reactivity.

Scientific Research Applications

Synthesis and Structural Insights

- Innovations in Synthesis : The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction demonstrates the compound's complex synthesis pathway, enriching gold carbenoid chemistry with new group migration techniques (Wang et al., 2014).

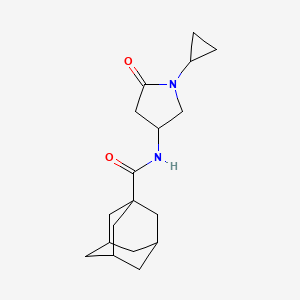

- Chemical Characterization and Applications : Another study synthesized azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating the Thiazolo(3,2-a)benzimidazole moiety, showcasing the compound's versatility in creating a broad range of chemical structures for potential therapeutic applications (Farag et al., 2011).

Potential Therapeutic Applications

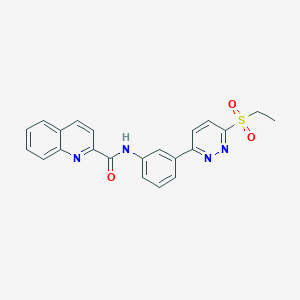

- Carbonic Anhydrase Inhibition : Studies have identified benzenesulfonamide derivatives with phenyl-1,2,3-triazole moieties as potent inhibitors of human carbonic anhydrase isoforms, highlighting their potential in treating conditions like glaucoma (Nocentini et al., 2016).

- Photodynamic Therapy for Cancer : Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicates their high singlet oxygen quantum yield, suggesting their application in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition and Antimicrobial Activity

- Enzymatic Inhibition for Therapeutic Uses : Novel sulfonamides incorporating various moieties have shown to inhibit carbonic anhydrase isozymes effectively, indicating potential therapeutic applications in managing diseases like epilepsy, obesity, and cancer (Alafeefy et al., 2015).

- Antibacterial and Antifungal Potency : The synthesis of sulfanilamide-derived 1,2,3-triazole compounds has revealed promising antibacterial and antifungal activities, offering new avenues for developing antimicrobial agents (Wang et al., 2010).

properties

IUPAC Name |

N-[2-[[4-[(E)-furan-2-ylmethylideneamino]-1,2,4-triazol-3-yl]sulfanyl]cyclohexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S2/c25-29(26,16-8-2-1-3-9-16)23-17-10-4-5-11-18(17)28-19-22-20-14-24(19)21-13-15-7-6-12-27-15/h1-3,6-9,12-14,17-18,23H,4-5,10-11H2/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGGUYSRZRUWKK-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=NN=CN3N=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=NN=CN3/N=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)

![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)

![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)